- High-Yielding Two-Step Synthesis of 6,8-Disubstituted N-9-Unprotected PurinesJournal of Combinatorial Chemistry, 2009, 11(4), 658-666,
Cas no 92001-52-0 (6-Chloro-8-methyl-9H-purine)

6-Chloro-8-methyl-9H-purine structure
Produktname:6-Chloro-8-methyl-9H-purine
6-Chloro-8-methyl-9H-purine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Chloro-8-methyl-9H-purine
- 6-chloro-8-methyl-7H-purine
- 6-chloro-8-methylpurine
- 9H-PURINE,6-CHLORO-8-METHYL-
- 1H-Purine, 6-chloro-8-methyl- (9CI)
- 6-Chloro-8-methyl-9H-purine (ACI)
- Purine, 6-chloro-8-methyl- (6CI)
- NSC 22728
- SCHEMBL9544738
- 92001-52-0
- AC-907/25004507
- MZYQXIIORWCBHF-UHFFFAOYSA-N
- CS-0152748
- NSC22728
- 6-CHLORO-8-METHYL-PURINE
- Purine, 6-chloro-8-methyl-
- MFCD00234163
- AS-41586
- NSC-22728
- AB05171
- 6-Chloro-8-methyl-9H-purine, AldrichCPR
- AKOS005208589
- DTXSID10419922
-
- MDL: MFCD00234163
- Inchi: 1S/C6H5ClN4/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H,8,9,10,11)
- InChI-Schlüssel: MZYQXIIORWCBHF-UHFFFAOYSA-N
- Lächelt: ClC1C2=C(N=C(C)N2)N=CN=1
Berechnete Eigenschaften
- Genaue Masse: 168.02000
- Monoisotopenmasse: 168.02
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 154
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 54.5A^2
- XLogP3: 2.4
Experimentelle Eigenschaften
- Dichte: 1.69
- Siedepunkt: 261.2°C at 760 mmHg
- Flammpunkt: 111.8°C
- Brechungsindex: 1.781
- PSA: 54.46000
- LogP: 1.31470
6-Chloro-8-methyl-9H-purine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P280-P305+P351+P338
- Lagerzustand:Inert atmosphere,2-8°C
6-Chloro-8-methyl-9H-purine Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
6-Chloro-8-methyl-9H-purine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1014934-5g |
6-CHLORO-8-METHYL-PURINE |
92001-52-0 | 95+% | 5g |
$1280 | 2023-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ020-1g |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 1g |
2702.0CNY | 2021-07-14 | |
Ambeed | A102561-250mg |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 250mg |
$118.0 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BQ020-200mg |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 200mg |
1215.0CNY | 2021-07-14 | |
Ambeed | A102561-1g |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 1g |
$471.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1014934-100mg |
6-CHLORO-8-METHYL-PURINE |
92001-52-0 | 95+% | 100mg |
$130 | 2024-06-06 | |
eNovation Chemicals LLC | Y1014934-1g |
6-CHLORO-8-METHYL-PURINE |
92001-52-0 | 95+% | 1g |
$490 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZL520-25g |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 25g |
27000CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZL520-250mg |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 250mg |
1800CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | ZL520-5g |
6-Chloro-8-methyl-9H-purine |
92001-52-0 | 95+% | 5g |
9000CNY | 2021-05-07 |
6-Chloro-8-methyl-9H-purine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride , Ammonium chloride ; rt → 100 °C; 24 h, 100 °C; 100 °C → rt
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7 - 8, rt
1.2 Solvents: Water
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 7 - 8, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 overnight, rt → 120 °C
1.2 Reagents: Phosphorus oxychloride ; overnight, rt → 120 °C
1.2 Reagents: Phosphorus oxychloride ; overnight, rt → 120 °C
Referenz
- Preparation of purinamine compounds treatment of neurodegenerative and mitochondrial disease, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: N,N-Diethylaniline
Referenz
- Potential purine antagonists. XIII. Synthesis of some 8-methylpurinesJournal of Organic Chemistry, 1958, 23, 1457-60,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride
Referenz
- Specificity of the 1-methyladenine receptors in starfish oocytes: synthesis and properties of some 1,8-disubstituted adenines, 1,6-dimethyl-1H-purine, and of the 1-(azidobenzyl)adeninesJournal of the Chemical Society, 1984, (5), 879-85,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ; overnight, reflux
Referenz
- Preparation of heterocyclic compounds as selective inhibitors of the p110 delta isoform of PI3K for treating inflammation, immune diseases and cancers, United States, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Dowex 50W Solvents: Ethanol ; 1 h, reflux
Referenz
- Dichotomy in regioselective cross-coupling reactions of 6,8-dichloropurines with phenylboronic acid and methylmagnesium chloride: Synthesis of 6,8-disubstituted purinesSynthesis, 2004, (6), 889-894,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, 120 °C
Referenz
- Design and optimization of purine derivatives as in vivo active PDE10A inhibitorsBioorganic & Medicinal Chemistry, 2017, 25(13), 3315-3329,
6-Chloro-8-methyl-9H-purine Raw materials
- 6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- N,N-Diethylaniline
- 6-Chloropyrimidine-4,5-diamine
- N-(6-amino-4-oxo-1h-pyrimidin-5-yl)acetamide
- 1,1,1-Trimethoxyethane
- 8-Methyl-1H-purin-6(7H)-one
6-Chloro-8-methyl-9H-purine Preparation Products
6-Chloro-8-methyl-9H-purine Verwandte Literatur
-
1. Specificity of the 1-methyladenine receptors in starfish oocytes: synthesis and properties of some 1,8-disubstituted adenines, 1,6-dimethyl-1H-purine, and of the 1-(azidobenzyl)adeninesRené Mornet,Nelson J. Leonard,Jane B. Theiler,Marcel Doree J. Chem. Soc. Perkin Trans. 1 1984 879
-
2. Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurinesCarmen V. Z. Smith,Roland K. Robins,Richard L. Tolman J. Chem. Soc. Perkin Trans. 1 1973 1855
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92001-52-0)6-Chloro-8-methyl-9H-purine

Reinheit:99%
Menge:1g
Preis ($):346.0